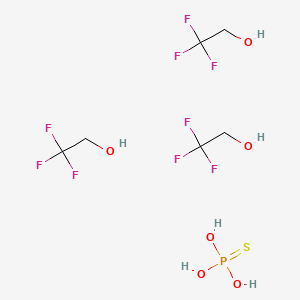
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane: is a compound that combines the properties of trifluoroethanol and a phosphane derivative. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of trifluoroethanol with a phosphane derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may also include purification steps to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphane oxides, while substitution reactions may produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound without the phosphane derivative.
Phosphane Derivatives: Compounds with similar phosphane structures but different substituents.
Uniqueness
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to its combination of trifluoroethanol and phosphane properties.
Propriétés
Numéro CAS |
101153-71-3 |
|---|---|
Formule moléculaire |
C6H12F9O6PS |
Poids moléculaire |
414.18 g/mol |
Nom IUPAC |
2,2,2-trifluoroethanol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C2H3F3O.H3O3PS/c3*3-2(4,5)1-6;1-4(2,3)5/h3*6H,1H2;(H3,1,2,3,5) |
Clé InChI |
XDEULVMDKOAJEZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


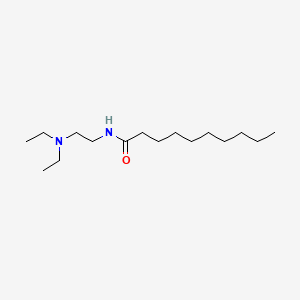

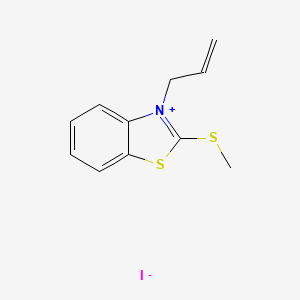
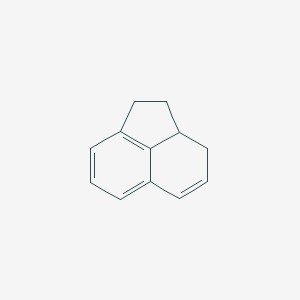
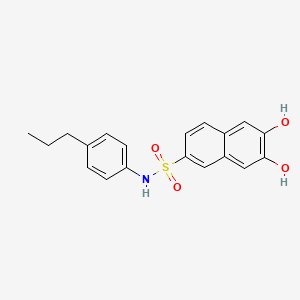
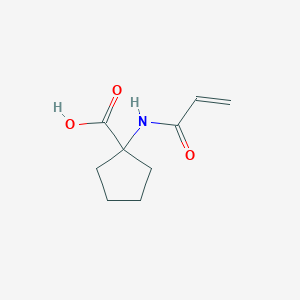
![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)

![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)

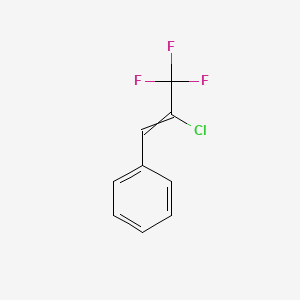
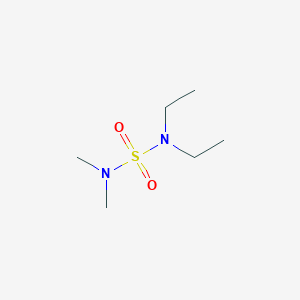
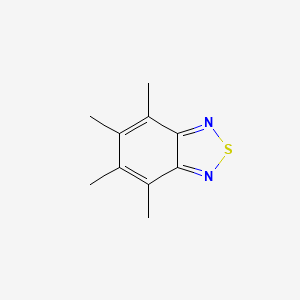
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
